molecular formula C23H26O4 B1673691 2-(3,3-dimethyl-1-oxo-4,9-dihydro-2H-xanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione CAS No. 6508-43-6

2-(3,3-dimethyl-1-oxo-4,9-dihydro-2H-xanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione

Cat. No. B1673691
CAS RN: 6508-43-6
M. Wt: 366.4 g/mol
InChI Key: CCJIUBMPDVWYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potent and selective non-peptide neuropeptide Y Y5 receptor antagonist
L-152,804 is a potent and orally available Y5 antagonist, which is the receptor postulated to be responsible for hypothalamic "feeding".
L-152,804 is a potent, selective non-peptide neuropeptide Y Y5 receptor antagonist (Ki = 26 nM for hY5). L-152,804 displays > 300-fold selectivity over hY1, hY2, and hY4 receptors.

Scientific Research Applications

Neuroscience

Summary of Application

L-152804 is utilized in neuroscience as a selective non-peptide antagonist for the neuropeptide Y Y5 receptor. It’s involved in studies exploring the role of neuropeptide Y in the central nervous system, particularly in the hippocampus and neocortex .

Methods of Application

Experimental procedures often involve the use of selective antagonists like L-152804 in conjunction with agonist-stimulated [35S]GTPγS binding to visualize receptor activation and subsequent intracellular G-protein signaling .

Results and Outcomes

The application of L-152804 has revealed insights into the distribution of NPY receptor-mediated signaling in the mouse brain, with implications for understanding various pathophysiological conditions .

Pharmacology

Summary of Application

In pharmacology, L-152804 is studied for its effects on food intake and energy expenditure, with potential implications for treating obesity .

Methods of Application

L-152804 is administered orally in preclinical studies to assess its impact on weight loss and appetite control in diet-induced obese mice models .

Results and Outcomes

Research indicates that L-152804 causes weight loss by modulating food intake and energy expenditure, displaying over 300-fold selectivity for the Y5 receptor over other NPY receptors .

Biochemistry

Summary of Application

Biochemically, L-152804 is a tool to study the neuropeptide Y Y5 receptor’s biochemical pathways and its role in feeding behavior and energy homeostasis .

Methods of Application

Biochemical assays using L-152804 involve measuring its binding affinity and selectivity to the Y5 receptor and its downstream effects on signaling pathways .

Results and Outcomes

L-152804 has been shown to induce a potent reduction in food intake in rodent models, providing a biochemical basis for its potential therapeutic effects .

Molecular Biology

Summary of Application

Molecular biology research with L-152804 focuses on the genetic and molecular mechanisms underlying the neuropeptide Y Y5 receptor’s function .

Methods of Application

Molecular techniques include the use of L-152804 in gene expression studies and receptor-ligand interaction assays to elucidate the molecular dynamics of the Y5 receptor .

Results and Outcomes

Findings suggest that L-152804’s antagonistic action on the Y5 receptor can influence various molecular pathways related to appetite and metabolism .

Clinical Research

Summary of Application

L-152804 is investigated in clinical research settings for its potential as a therapeutic agent in treating conditions like obesity and related metabolic disorders .

Methods of Application

Clinical trials with L-152804 involve controlled administration to subjects and monitoring for physiological and metabolic changes, alongside safety and efficacy assessments .

Results and Outcomes

Though still in preclinical stages, L-152804 shows promise in reducing food intake and influencing weight management, warranting further clinical investigation .

Biotechnology

Summary of Application

In biotechnology, L-152804 serves as a reference compound for the development of new therapeutic agents targeting the neuropeptide Y Y5 receptor .

Methods of Application

Biotechnological applications include the synthesis and modification of L-152804 analogs to enhance its pharmacological properties and therapeutic potential .

Results and Outcomes

Advancements in biotechnology have enabled the optimization of L-152804’s properties, contributing to the development of more effective treatments for metabolic diseases .

This analysis provides a detailed overview of L-152804’s applications across various scientific fields, highlighting its significance in research and potential therapeutic uses. The compound’s role in modulating neuropeptide Y receptor activity makes it a valuable tool in understanding and potentially treating a range of physiological conditions.

Addiction Research

Summary of Application

L-152804 has been explored for its potential role in addiction research, particularly in the context of opioid addiction and the modulation of reward memory .

Methods of Application

In studies, L-152804 is used to investigate its effects on the reinstatement of morphine-conditioned place preference (CPP), a model for drug craving and relapse .

Results and Outcomes

The results revealed that L-152804 significantly suppressed the reinstatement of morphine CPP, suggesting that it may influence the neural pathways associated with morphine reward memory .

Veterinary Medicine

Summary of Application

In veterinary medicine, L-152804 is studied for its effects on feeding behavior and appetite regulation in neonatal broilers .

Methods of Application

The compound is administered intracerebroventricularly to evaluate its interactions with various receptors and its impact on meal consumption and feeding behaviors .

Results and Outcomes

L-152804’s administration did not significantly affect NPW-induced hyperphagia, indicating a specific receptor pathway modulation in the feeding behavior of neonatal broilers .

Endocrinology

Summary of Application

L-152804 is of interest in endocrinology for its potential effects on metabolic diseases, particularly those related to neuropeptide Y receptor pathways .

Methods of Application

The compound is used in preclinical studies to assess its impact on metabolic parameters and its interaction with neuropeptide Y receptors .

Results and Outcomes

Research suggests that L-152804 may have therapeutic potential in treating metabolic disorders, given its selective antagonistic effects on the NPY5R .

Neuropharmacology

Summary of Application

Neuropharmacological studies utilize L-152804 to understand the pharmacodynamics of neuropeptide Y receptors in the brain .

Methods of Application

L-152804 is applied in receptor binding assays and behavioral studies to elucidate its effects on central nervous system functions .

Results and Outcomes

Findings indicate that L-152804 can modulate central neuropeptide Y receptor activity, which is crucial for various neurological functions .

Nutritional Science

Summary of Application

Nutritional science research investigates L-152804 for its influence on diet-induced obesity and energy homeostasis .

Methods of Application

The compound is used in dietary studies to explore its effects on food intake and energy balance in animal models .

Results and Outcomes

Studies show that L-152804 can alter feeding patterns and energy utilization, contributing to weight management strategies .

Behavioral Neuroscience

Summary of Application

Behavioral neuroscience research with L-152804 examines its role in feeding behavior and the neural circuits controlling appetite .

Methods of Application

L-152804 is utilized in behavioral assays to assess its impact on food-seeking behavior and satiety signals in the brain .

Results and Outcomes

The research demonstrates that L-152804 affects feeding behavior, providing insights into the neural control of appetite .

properties

IUPAC Name

2-(3,3-dimethyl-1-oxo-4,9-dihydro-2H-xanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O4/c1-22(2)9-14(24)20(15(25)10-22)19-13-7-5-6-8-17(13)27-18-12-23(3,4)11-16(26)21(18)19/h5-8,19-20H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDXIHYKAGHZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C2C3=CC=CC=C3OC4=C2C(=O)CC(C4)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-dimethyl-1-oxo-4,9-dihydro-2H-xanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione

CAS RN

6508-43-6
Record name L-152804
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006508436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6508-43-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name L-152804
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP9351PWPR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,3-dimethyl-1-oxo-4,9-dihydro-2H-xanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 2
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2-(3,3-dimethyl-1-oxo-4,9-dihydro-2H-xanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 3
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2-(3,3-dimethyl-1-oxo-4,9-dihydro-2H-xanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 4
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2-(3,3-dimethyl-1-oxo-4,9-dihydro-2H-xanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 5
2-(3,3-dimethyl-1-oxo-4,9-dihydro-2H-xanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 6
2-(3,3-dimethyl-1-oxo-4,9-dihydro-2H-xanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione

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